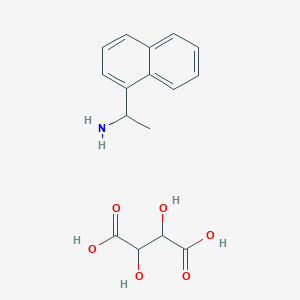
(R)-1-(Naphthalen-1-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(Naphthalen-1-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate is a complex organic compound that combines a naphthalene derivative with a dihydroxysuccinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Naphthalen-1-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate typically involves multiple steps. One common approach is to start with naphthalene and introduce the ethanamine group through a series of reactions, such as nitration, reduction, and amination. The dihydroxysuccinate moiety can be introduced via esterification or amidation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. Key factors include the selection of cost-effective raw materials, efficient reaction pathways, and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
®-1-(Naphthalen-1-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups to their reduced forms.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenes with different substituents.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(Naphthalen-1-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems and understanding molecular mechanisms.
Medicine
In medicine, ®-1-(Naphthalen-1-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its versatility makes it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of ®-1-(Naphthalen-1-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. Understanding these interactions is crucial for elucidating its biological and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
®-1-(Naphthalen-1-yl)ethanamine: Lacks the dihydroxysuccinate moiety, resulting in different chemical and biological properties.
(S)-1-(Naphthalen-1-yl)ethanamine (2R,3R)-2,3-dihydroxysuccinate: The enantiomer of the compound, which may exhibit different stereochemical interactions and biological activities.
2-(1H-Indol-3-yl)ethylamine, compound with oxalic acid: Shares structural similarities but differs in functional groups and overall reactivity.
Uniqueness
®-1-(Naphthalen-1-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate is unique due to its specific combination of functional groups and stereochemistry
Conclusion
®-1-(Naphthalen-1-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for harnessing its full potential.
Properties
Molecular Formula |
C16H19NO6 |
|---|---|
Molecular Weight |
321.32 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;1-naphthalen-1-ylethanamine |
InChI |
InChI=1S/C12H13N.C4H6O6/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;5-1(3(7)8)2(6)4(9)10/h2-9H,13H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
GVGRBXONPMYDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


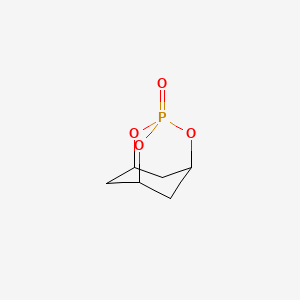
![3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole](/img/structure/B14155067.png)
![Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate](/img/structure/B14155075.png)
![3-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B14155082.png)
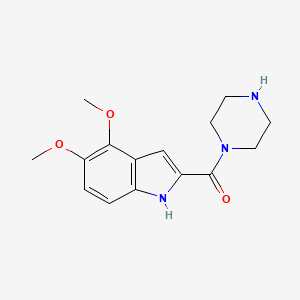
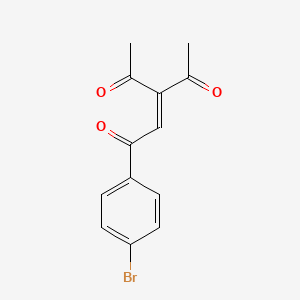
![1-(14h-Dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14155093.png)
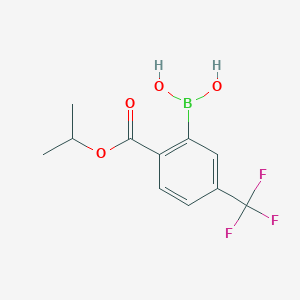
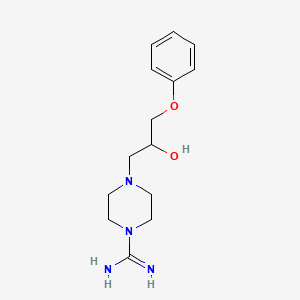
![N-[1-(4-fluorophenyl)ethylideneamino]-2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B14155131.png)
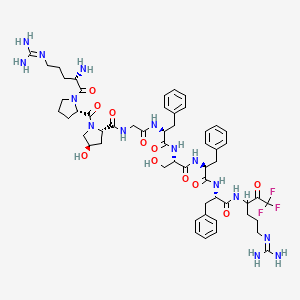
![4-[(Anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B14155134.png)
![tert-butyl (4R)-4-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-1,3-thiazolidine-3-carboxylate](/img/structure/B14155142.png)

